molecular formula C21H14BrN3 B1281087 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine CAS No. 77989-15-2

2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine

Cat. No. B1281087
CAS RN: 77989-15-2
M. Wt: 388.3 g/mol
InChI Key: MSTJGWCHJCZPEQ-UHFFFAOYSA-N
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Description

The compound "2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine" is a derivative of the 1,3,5-triazine family, which is a class of nitrogen-containing heterocycles. These compounds have been extensively studied due to their diverse range of applications, including their use in pharmaceuticals, agrochemicals, and materials science. The bromophenyl group attached to the triazine ring suggests potential reactivity due to the presence of a halogen, which can be utilized in further chemical transformations.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of triazine derivatives can be elucidated using techniques such as X-ray diffraction, NMR, and IR spectroscopy. For instance, the crystal structure of a related compound, 2,4-Bis(triphenylphosphanimino)tetrazolo[5,1-a][1,3,5]triazine, was characterized by X-ray structural analysis . The structure of triazine derivatives is crucial for their reactivity and the types of chemical reactions they can undergo.

Chemical Reactions Analysis

Triazine derivatives participate in a variety of chemical reactions. The presence of a bromophenyl group in "2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine" suggests that it could undergo nucleophilic substitution reactions or act as a precursor for cross-coupling reactions. For example, the reaction of triazinethiones with 1,2-dibromoethane led to the formation of bromoethylsulfanyl-triazines . The reactivity of the bromophenyl group could be exploited in similar reactions to synthesize new compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are influenced by their molecular structure. The presence of substituents like bromophenyl and diphenyl groups can affect the compound's solubility, melting point, and stability. For example, the compound 2,4,6-triazido-1,3,5-triazine was noted to be explosive, with its explosive nature increasing with purity and crystal size . The properties of "2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine" would likely be influenced by the electron-withdrawing nature of the bromine atom and the electron-donating characteristics of the phenyl groups.

Scientific Research Applications

Organic Light Emitters

One significant application of triazine derivatives, closely related to 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine, is in the field of organic light emitters. For instance, a study utilized 9-(2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole as a model emitter in creating organic blue light emitters. The introduction of carbazole or 2-bromized carbazole into the triazine framework led to the development of efficient emitters, demonstrating the utility of such compounds in light-emitting applications (Li et al., 2022).

Aggregation-Induced Emission

Triazine derivatives also play a crucial role in aggregation-induced emission (AIE). For example, 4,6-diphenyl-1,3,5-triazine has been used to construct multifunctional AIE fluorophores. These fluorophores exhibited not only AIE effects but also reversible piezofluorochromic behavior, showcasing their potential in various applications including organic light-emitting diodes (Liu et al., 2018).

Ultraviolet Absorption

Triazine compounds, similar to the 2-(2-Bromophenyl) variant, are also studied for their ultraviolet absorption properties. A study on 2-(4-methoxyphenyl)-4,6-diphenyl-1,3,5-triazine and its derivatives revealed insights into their fluorescence spectroscopy and UV absorbing capabilities, indicating their potential as UV absorbers (Keck et al., 1998).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. For example, some bromophenols have been found in human blood and breast milk, raising questions about their safety .

Future Directions

Boronic acids and their derivatives are gaining interest in various fields, including medicinal chemistry, due to their unique properties and potential applications .

properties

IUPAC Name

2-(2-bromophenyl)-4,6-diphenyl-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrN3/c22-18-14-8-7-13-17(18)21-24-19(15-9-3-1-4-10-15)23-20(25-21)16-11-5-2-6-12-16/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTJGWCHJCZPEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC=C3Br)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine

CAS RN

77989-15-2
Record name 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
X Lv, Y Wang, N Li, X Cao, G Xie, H Huang… - Chemical Engineering …, 2020 - Elsevier
A series of thermally activated delayed fluorescence (TADF) emitters with folded-layout, namely SF12oTz, SF23oTz and SF34oTz are strategically designed and synthesized by …
Number of citations: 47 www.sciencedirect.com
J Ge, J Li, X Han, B Du, Y Guo, H Zhu… - … Science & Technology …, 2023 - ACS Publications
Triazine-derived ultraviolet filters (TA-UVFs) and flame retardants (TA-FRs) have been increasingly used for industrial needs. However, there remains a gap in knowledge regarding …
Number of citations: 0 pubs.acs.org
X Wang, Y Xu, L Yang, X Lu, H Zou, W Yang… - Journal of …, 2018 - Springer
A series of 1,3,5-triazines were synthesized and their UV absorption properties were tested. The computational chemistry methods were used to construct quantitative structure-property …
Number of citations: 12 link.springer.com
F Ni, CW Huang, Y Tang, Z Chen, Y Wu, S Xia… - Materials …, 2021 - pubs.rsc.org
By integrating high molecular rigidity and stable chirality, two pairs of D*–A type circularly polarized thermally activated delayed fluorescence (CP-TADF) emitters with an almost …
Number of citations: 64 pubs.rsc.org

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